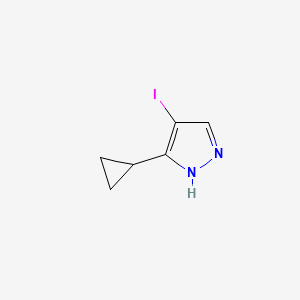

3-Cyclopropyl-4-iodo-2H-pyrazole

Descripción general

Descripción

3-Cyclopropyl-4-iodo-2H-pyrazole is a chemical compound with the CAS Number: 1341758-26-6 . It has a molecular weight of 234.04 and a linear formula of C6H7IN2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H7IN2 . This indicates that the molecule is composed of 6 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms.Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, pyrazole compounds in general are known to undergo various reactions. For instance, they can undergo [3 + 2] cycloaddition reactions , and can also be involved in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.04 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Electrocatalytic Transformations

A study by Elinson et al. (2015) demonstrates the electrocatalytic transformation of aldehydes and pyrazolin-5-one into bis(spiro-2,4-dihydro-3H-pyrazol-3-one)cyclopropanes. This stereoselective formation is relevant in biomedical applications, highlighting an innovative electrocatalytic process for synthesizing cyclopropanes (Elinson et al., 2015).

Synthesis of 3H-Pyrazoles and Cyclopropenyl Alcohols

Hamdi et al. (2005) explored the regioselective synthesis of 3H-pyrazoles from propargylic alcohols. This method also facilitates the production of α- and β-dimethylcyclopropenyl alcohols, offering potential in antibacterial applications (Hamdi et al., 2005).

N-cyclopropylation of Cyclic Amides and Azoles

Gagnon et al. (2007) reported a method for direct N-cyclopropylation of azoles and amides using a cyclopropylbismuth reagent. This method is significant in pharmaceutical research due to the prevalence of nitrogenated compounds in drug development (Gagnon et al., 2007).

Green Synthesis of Pyrano[2,3-c]-Pyrazoles

Al-Matar et al. (2010) developed a solvent-free method for synthesizing Pyrano[2,3-c]pyrazoles, highlighting an environmentally friendly approach in chemical synthesis (Al-Matar et al., 2010).

Palladium-Catalyzed Arylation

Sidhom et al. (2018) described the use of pyrazole derivatives with a cyclopropyl group at the C3 position in palladium-catalyzed direct arylations. This method is noteworthy for its regioselectivity and preservation of the cyclopropyl unit, applicable in complex organic syntheses (Sidhom et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of 3-Cyclopropyl-4-iodo-2H-pyrazole are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , and Alcohol dehydrogenase 1A in humans . These enzymes play a crucial role in the metabolism of alcohols in the body. Additionally, the compound also targets Mycocyclosin synthase in Mycobacterium tuberculosis .

Mode of Action

It is known to interact with its targets, potentially influencing their activity

Biochemical Pathways

The compound may affect the biochemical pathways involving alcohol dehydrogenases and mycocyclosin synthase

Result of Action

Given its targets, it may influence alcohol metabolism in humans and the activity of mycocyclosin synthase in Mycobacterium tuberculosis .

Propiedades

IUPAC Name |

5-cyclopropyl-4-iodo-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRBOUPCQZBZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3098661.png)

![2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B3098669.png)

![2-Azaspiro[4.5]decane-1,8-dione](/img/structure/B3098685.png)